3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group on the benzamide moiety and an isopropyl-methyl substitution on the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide typically involves the condensation of 3-chloro-benzoyl chloride with 1-isopropyl-3-methyl-1H-pyrazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques like crystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It serves as a probe to study enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)benzamide
- 3-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)benzamide
- 3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)benzamide
Uniqueness
3-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the isopropyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability.
Properties
IUPAC Name |
3-chloro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9(2)18-13(7-10(3)17-18)16-14(19)11-5-4-6-12(15)8-11/h4-9H,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMHDLFYXJWTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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